2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine
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Overview
Description
2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine is a compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine is the kappa opioid receptor (KOR) . This compound has a high affinity for human, rat, and mouse KOR . It also has a reduced affinity for human mu-opioid receptors (MORs) and negligible affinity for delta-opioid receptors .
Mode of Action
As a KOR antagonist , this compound binds to the kappa opioid receptors, blocking their activation by endogenous ligands . This prevents the typical downstream effects triggered by KOR activation.
Biochemical Pathways
By acting as a KOR antagonist, this compound can potentially modulate these pathways .
Result of Action
In animal models, this compound has demonstrated antidepressant-like efficacy, attenuated the behavioral effects of stress, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior . It also dose-dependently reduced the elevation of KOR agonist-induced plasma prolactin .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine are largely determined by its structure, which includes a pyrrolidine ring . This structure allows it to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies have suggested that it may have threshold effects, as well as potentially toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a substituted salicylaldehyde with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
Proline: An amino acid with a pyrrolidine ring.
2-Methyl-N-((2’-pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: A compound with a similar structural motif.
Uniqueness
2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine is unique due to the presence of both the 2-methylphenyl group and the pyrrolidine ring, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)pyrrolidin-2-yl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-7-4-5-8-12(11)16-10-6-9-13(16)14(2,3)15/h4-5,7-8,13H,6,9-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFOKMQLWYEDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC2C(C)(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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